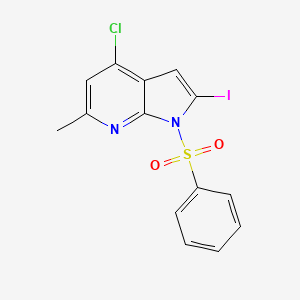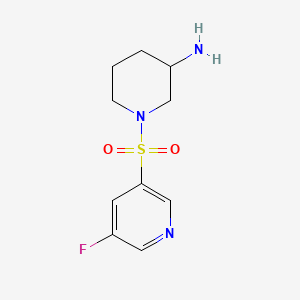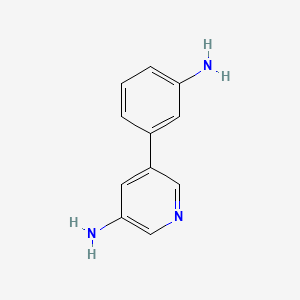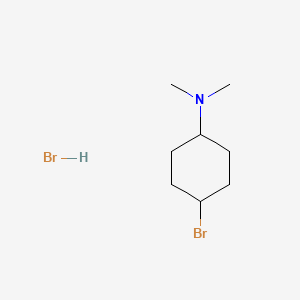
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C8H17Br2N . It is an organic building block .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide consists of 8 carbon atoms, 17 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 287.035 Da, and the monoisotopic mass is 284.972748 Da .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
- 4-Nitrobenzyl Bromide Synthesis: A study by Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in medicine and chemical fields. The process involves the use of dimethylamine hydrochloride and triethylamine, highlighting a cost-effective and environmentally friendly approach.
Role in Heterocyclic Chemistry
- Pyrimidine Synthesis: Research by Majumdar et al. (2001) demonstrates the synthesis of pyrimidine annelated heterocycles from cyclohexenyl derivatives, using bromine in chloroform. This showcases the versatility of brominated compounds in creating complex organic structures.
Halogenation Techniques
- Halogenation of α, β-Unsaturated Carbonyl Compounds: A study by Kim and Park (2004) explores the halogenation of unsaturated carbonyl compounds using OXONE® and hydrohalic acid. This method allows the preparation of α-bromo or α-chloro compounds in moderate to good yields.
Bromine-Substituted Compounds in Organic Synthesis
- Synthesis of Bromo-Substituted Cyclopentenones: Research by Shirinian et al. (2012) outlines the bromination of diarylcyclopentenones, revealing the diverse applications of bromine in synthesizing useful substances for organic synthesis.
Advanced Analytical Techniques
- Determination of Brominated Compounds: A method developed by Mishra et al. (2001) for determining bromide in various samples via conversion into bromophenols showcases the analytical applications of brominated compounds.
Propriétés
IUPAC Name |
4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKDBEUJOVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

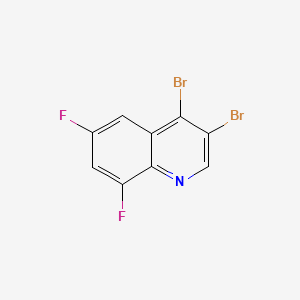
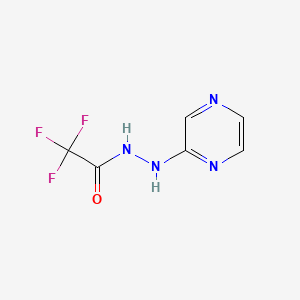
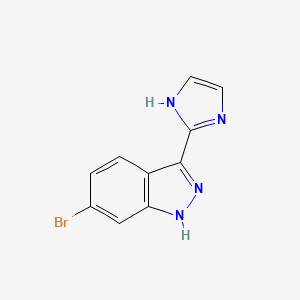
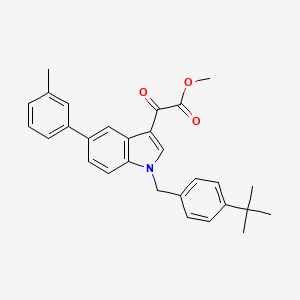

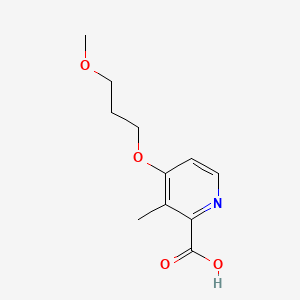
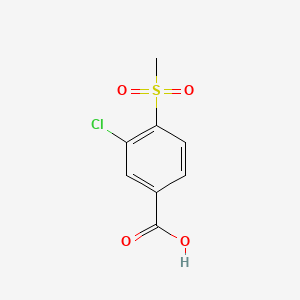
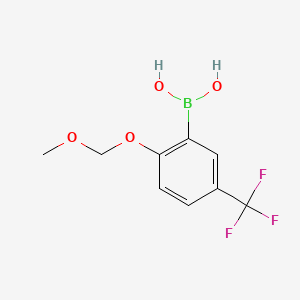
![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
